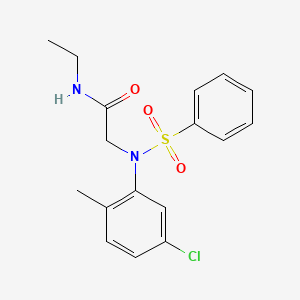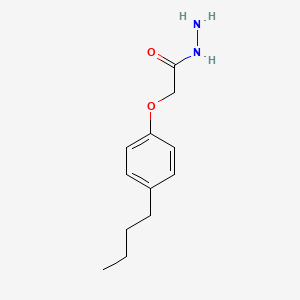
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. The inhibition of GlyT1 by CGP 49823 leads to increased levels of glycine in the synaptic cleft, which has been shown to have a number of biochemical and physiological effects.
作用機序
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 is a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. The inhibition of GlyT1 by N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 leads to increased levels of glycine in the synaptic cleft. Glycine is an important neurotransmitter that acts as a co-agonist at the NMDA receptor, which is involved in synaptic plasticity and learning and memory. The increased levels of glycine in the synaptic cleft lead to enhanced NMDA receptor function, which has been shown to have a number of biochemical and physiological effects.
Biochemical and Physiological Effects
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have a number of biochemical and physiological effects, including enhanced NMDA receptor function, increased levels of glutamate, and increased levels of dopamine and serotonin in certain brain regions. These effects have been shown to improve cognitive function and reduce symptoms of neurological and psychiatric disorders in animal models.
実験室実験の利点と制限
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has several advantages for lab experiments, including its potency and selectivity for GlyT1, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for appropriate controls to ensure the specificity of its effects.
将来の方向性
There are several potential future directions for research on N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further research is needed to determine the optimal dosing and administration of N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 for these applications. Another area of interest is the potential use of N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 as a tool for studying the role of glycine in synaptic plasticity and learning and memory. Finally, there is a need for further research on the potential side effects and toxicities of N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823, particularly with long-term use.
合成法
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 was first synthesized in the early 1990s by researchers at Novartis Pharmaceuticals. The synthesis method involves several steps, including the reaction of 2-methyl-5-chloroaniline with ethyl chloroformate to form N-(2-methyl-5-chlorophenyl)-N-ethylcarbamoyl chloride. This intermediate is then reacted with N-phenylsulfonylglycine to form N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823.
科学的研究の応用
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in a number of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to improve cognitive function and reduce symptoms of these disorders in animal models.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-19-17(21)12-20(16-11-14(18)10-9-13(16)2)24(22,23)15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKMVZMHLSMXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
methyl]phosphonate](/img/structure/B5084085.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)

![1-(2-{[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084127.png)
![1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084129.png)
![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084152.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)
![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)